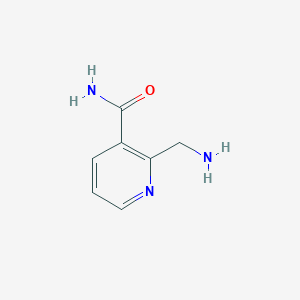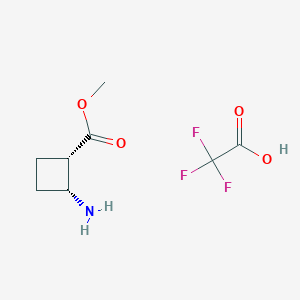
methyl(1S,2R)-2-aminocyclobutane-1-carboxylate;trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate;trifluoroaceticacid is a compound that combines a cyclobutane ring with an amino group and a carboxylate ester, along with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl(1S,2R)-2-aminocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often include the use of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems for the direct introduction of functional groups into organic compounds . This method allows for efficient and sustainable synthesis, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also participate in cycloaddition reactions, such as Diels-Alder reactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like sodium ethoxide for elimination reactions, and weaker bases like water for substitution reactions . The conditions vary depending on the desired reaction, with temperature and solvent playing significant roles.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, elimination reactions may yield alkenes, while substitution reactions can produce various substituted cyclobutane derivatives .
Scientific Research Applications
Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a conformationally rigid analog of natural amino acids, making it useful in the study of protein structure and function . Industrially, it is used in the synthesis of various organic compounds and materials .
Mechanism of Action
The mechanism of action of methyl(1S,2R)-2-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The exact pathways involved may vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other cyclobutane derivatives, such as methyl (1R,2S)-2-cyano-2-phenylcyclopropanecarboxylate . These compounds share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness: Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H12F3NO4 |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
methyl (1S,2R)-2-aminocyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)4-2-3-5(4)7;3-2(4,5)1(6)7/h4-5H,2-3,7H2,1H3;(H,6,7)/t4-,5+;/m0./s1 |
InChI Key |
FIOCTXILUVEPRM-UYXJWNHNSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H]1N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
COC(=O)C1CCC1N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


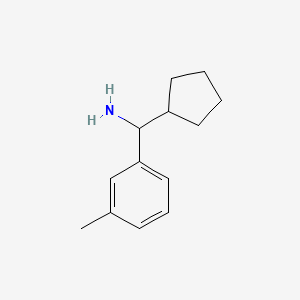
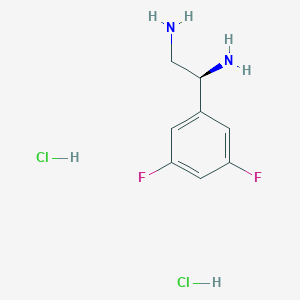
![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)
![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)

![2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13034687.png)
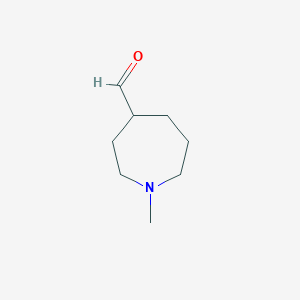

![6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole](/img/structure/B13034704.png)
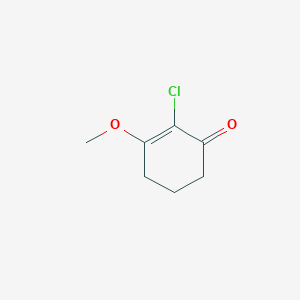

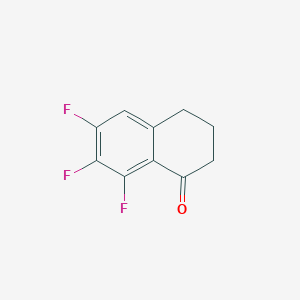
![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
